molecular formula C7H6FN3 B1321969 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 651744-35-3

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine

Cat. No.: B1321969
CAS No.: 651744-35-3
M. Wt: 151.14 g/mol
InChI Key: QKHFKALFJRELSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine (4FPP) is a fluorinated pyridine derivative that has recently gained attention for its potential applications in a wide range of scientific research areas. 4FPP is a relatively new compound, and its structure and properties have been studied extensively in order to determine its potential uses in the laboratory.

Scientific Research Applications

Synthesis Techniques

  • Concise and Efficient Synthesis : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine has been synthesized from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination techniques, like the Balz-Schiemann reaction or lithium-halogen exchange. This showcases its utility in organic synthesis processes (Thibault et al., 2003).

Role in Kinase Inhibition

  • Docking and QSAR Studies : In a study, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives were used in docking and quantitative structure–activity relationship (QSAR) studies for c-Met kinase inhibitors. These compounds were analyzed for their molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Applications in PET Imaging

  • PET Radiotracer Synthesis : this compound derivatives have been used in the synthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles in Alzheimer's disease. This highlights its application in neuroimaging and radiopharmaceuticals (Hopewell et al., 2019).

Chemical Transformation Studies

  • Nucleophilic Substitution-Rearrangement : 4-Substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) were shown to undergo nucleophilic substitution-rearrangement with primary amines, yielding N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles). This property is significant in chemical transformation studies (Girgis et al., 1989).

Antitumor Activity Research

  • Synthesis of Nortopsentin Analogues : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized and evaluated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These compounds acted as cyclin-dependent kinase 1 inhibitors and showed significant tumor volume inhibition (Carbone et al., 2013).

Hydrogen-Bond Basicity Studies

  • Hydrogen-Bond Basicity Scale : The hydrogen-bond basicity of secondary amines, including this compound derivatives, was studied using 4-fluorophenol as a reference hydrogen-bond donor. This research is crucial in understanding the hydrogen bonding capabilities of such compounds (Graton et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s molecular weight is 151141, and it has a LogP value of 130 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for the study of “4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine” and related compounds include further exploration of their potential as FGFR inhibitors . This research could lead to the development of new therapeutic strategies for various types of cancers .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through its interaction with FGFRs, leading to the disruption of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals. The compound’s structure allows it to fit precisely into the FGFR binding pocket, making it a potent inhibitor . Furthermore, it may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been dose-dependent. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for determining the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the cellular context . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFKALFJRELSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-hydroxyacetamidine (315 mg, 4.25 mmol) in of THF (10 mL) at 0° C. was added sodium hydride (60% in oil, 340 mg, 8.5 mmol) in small portions and the resulting mixture was stirred for 20 min. 5-Isopropyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester was then added and the mixture was heated in a pressure vessel at 80° C. for 18 h. The reaction mixture was cooled down and the precipitate was filtered and. The filtrate was diluted with ethyl acetate and washed with saturated ammonium chloride, brine (50 mL), dried (MgSO4), filtered and concentrated to afford 5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (520 mg, 95%). B. To a solution of oxadiazole from previous step (300 mg, 1.08 mmol) in toluene (7 mL) were added phosphorus oxychloride (122 μL, 1.29 mmol) and diisopropylethylamine (150 μL, 0.86 mmol) and the reaction mixture was heated to reflux for 3 days. The reaction mixture was cooled down and poured over ice-cooled saturated sodium bicarbonate solution. The separated aqueous layer was extracted with ethyl acetate (2×25 mL) and the combined organic layers were washed with brine (50 mL), dried (MgSO4.), filtered and evaporated to afford crude 4-chloro-5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-pyrrolo[2,1-f][1,2,4]triazine which was directly used in next step (280 mg, 94%). C. Diisopropylethylamine (0.1 mL, 0.5 mmol) was added to a solution of 4-chloro-5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-pyrrolo[2,1-f][1,2,4]triazine (54 mg, 0.18 mmol, see Example 25) and 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine (30 mg, 0.18 mmol) in DMF (1.0 mL). The mixture was stirred at RT for 16 h., quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried, filtered and concentrated. The residue was purified by preparative HPLC to afford the title compound (34 mg, 43%). LCMS : m/z 393 (M+H)+. Monohydrochloride salt: 1H NMR (400 MHz, DMSO-d6) δ 11.99 (1H, s), 8.12 (1H, s.), 7.89 (1H, s), 7.50 (1H, s), 6.55 (1H, br. s.), 4.16 (1H, m), 2.43 (3H, s), 144 (6H, d, J=7.3 Hz). The intermediate, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine was prepared as follows: D. A 100 mL oven-dried round-bottom flask was evacuated and backfilled with Argon. The flask was charged with 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (763 mg, 2.61 mmol), THF (17.4 mL) and the mixture was cooled to −78° C. A solution of sec-butyllithium (1.10 M in THF, 5.21 mL, 5.74 mmol) was added dropwise and after 30 minutes, 1-sulfonylazido-4-methylbenzene (1.29 g, 6.52 mmol) in THF (7.4 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The mixture was extracted with ethyl acetate (3×50 mL), combined organic layers were washed with water (100 mL), brine (100 mL), dried and concentrated in vacuo. The crude material was stirred in hexanes to remove the excess of 1-azido-4-methylbenzene and the filtrate was purified by flash chromatography eluting a mixture of 2.5% ethyl acetate in hexanes to give 5-azido-4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (746 mg, 86%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.16 (1H, d, J=10.3 Hz), 7.56 (1H, d, J=3.3 Hz), 6.71 (1H, d, J=3.6 Hz) 1.84 (3H, m), 1.05 (9H, s), 1.03 (9H, s). LCMS: m/z 334 (M+H+), E. The procedure described for desilylation in Example 7 was applied to afford 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine. 1H NMR (400 MHz, DMSO-d6) δ 12.10 (1H, s), 8.14 (1H, d, J=10.1 Hz), 7.57 (1H, t, J=2.5 Hz), 6.53 (1H, dd, J=1.8, 3.3 Hz). LCMS; m/z 178 (M+H). F. The procedure for conversion of azide group to amine group described in example 18 was applied to 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine using 45 p.s.i. of hydrogen to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine (91% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ 11.42 (1H, s), 7.84 (1H, d, J=10.9 Hz), 7.30 (1H, t, J=3.0 Hz), 6.28 (1H, dd, J=1.9, 3.6 Hz). LCMS; m/z 152 (M+H+). HRMS calculated for C7H6FN3: 151.0545, found: 151.0549
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step Two
Name
Quantity
17.4 mL
Type
solvent
Reaction Step Two
Quantity
5.21 mL
Type
reactant
Reaction Step Three
Name
1-sulfonylazido-4-methylbenzene
Quantity
1.29 g
Type
reactant
Reaction Step Four
Name
Quantity
7.4 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.